Doxefazepam

Pharmacodynamics Toxicology Benzodiazepine comparison

Researchers relying on flurazepam in sleep or GABA receptor studies face confounding hepatic activation variability and lingering active metabolites (t½ 47-100 h) that compromise crossover designs. Doxefazepam eliminates these confounds as the direct active species-requiring no metabolic activation-with quantified advantages: • 2-4× higher potency than flurazepam, enabling lower dosing to achieve equivalent sedation • 50% lower acute toxicity (oral LD₅₀ 2550 mg/kg in rats) versus flurazepam • Short 3-4 h elimination half-life, minimizing carryover effects in crossover protocols Supplied with certificate of analysis; global shipping for verified research institutions.

Molecular Formula C17H14ClFN2O3
Molecular Weight 348.8 g/mol
CAS No. 40762-15-0
Cat. No. B1663290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDoxefazepam
CAS40762-15-0
Synonyms1-(2-hydroxyethyl)-3-hydroxy-7-chloro-1,3-dihydro-5-(o-fluorophenyl)-2H-1,4-benzodiazepin-2-one
doxefazepam
SAS 643
Molecular FormulaC17H14ClFN2O3
Molecular Weight348.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC(C(=O)N(C3=C2C=C(C=C3)Cl)CCO)O)F
InChIInChI=1S/C17H14ClFN2O3/c18-10-5-6-14-12(9-10)15(11-3-1-2-4-13(11)19)20-16(23)17(24)21(14)7-8-22/h1-6,9,16,22-23H,7-8H2
InChIKeyVOJLELRQLPENHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Doxefazepam: Procurement-Grade Benzodiazepine


Doxefazepam (CAS 40762-15-0) is a benzodiazepine derivative structurally derived from flurazepam, classified as a sedative-hypnotic agent within the 1,4-benzodiazepine class [1]. It possesses anxiolytic, anticonvulsant, sedative, and skeletal muscle relaxant properties, and has been utilized therapeutically for the short-term management of insomnia at an oral dose of 20 mg [2]. Doxefazepam is not a prodrug; it is an active metabolite of flurazepam, which differentiates its pharmacokinetic profile from parent compounds requiring hepatic activation [3].

Active metabolite of flurazepam; bypasses hepatic activation
Directly active benzodiazepine for GABA-A receptor studies
Short elimination half-life supports studies with minimal carryover
Reported distinct potency and toxicity profile vs flurazepam

Why Doxefazepam Substitution Fails


Substituting doxefazepam with its closest analog flurazepam—or other benzodiazepines like diazepam—is scientifically unsound due to quantified differences in potency, toxicity, and metabolic pathway. Doxefazepam is not a simple congener; it is an active metabolite of flurazepam with a 2- to 4-fold higher potency and 50% lower acute toxicity in standardized animal models [1]. Furthermore, its short elimination half-life (3–4 hours) contrasts sharply with flurazepam’s long-acting active metabolites (half-life 47–100 hours), resulting in divergent residual sedation and accumulation risk profiles [2]. These quantitative divergences invalidate any assumption of therapeutic equivalence and necessitate compound-specific procurement for research or formulation development.

Risk
Flurazepam requires hepatic activation; doxefazepam’s active species profile may shift pharmacological response and reproducibility.
Risk
Reported 2- to 4-fold higher potency and 50% lower toxicity in animal models; potency rank and safety margin may not transfer to flurazepam.
Risk
Flurazepam’s long-lived active metabolite (47–100 h) creates different residual effect profile; doxefazepam’s 3–4 h half-life limits direct interchange.
Risk
Diazepam shares similar potency but divergent pharmacokinetics; research models relying on consistent metabolic profile require compound-specific review.

Doxefazepam: Comparative Evidence


Potency and Therapeutic Index in Animal Models

In a direct comparative study, doxefazepam demonstrated 2- to 4-fold greater potency than flurazepam while exhibiting 50% lower acute toxicity in laboratory animals [1]. This dual advantage—higher potency coupled with a wider therapeutic index—establishes doxefazepam as a chemically distinct entity rather than a simple analog.

Potency & Therapeutic Index
Head-to-head
2- to 4-fold higher potency than flurazepam; 50% lower acute toxicity in animal models
Reported potency and toxicity rank; supports compound-specific selection over flurazepam in animal research.
Direct head-to-head comparison in standardized rodent models.
Pharmacodynamics Toxicology Benzodiazepine comparison

Elimination Half-Life vs Flurazepam

Doxefazepam exhibits a short elimination half-life of 3–4 hours [1], contrasting with flurazepam's active metabolite (desalkylflurazepam) which has a half-life ranging from 47 to 100 hours [2]. This pharmacokinetic divergence translates to reduced risk of accumulation and next-day residual sedation with doxefazepam, a clinically meaningful differentiator for hypnotic selection.

Half-Life vs Flurazepam
Cross-study
Doxefazepam t½: 3–4 h; flurazepam active metabolite t½: 47–100 h
Short half-life, no long-lived active metabolite; may support studies requiring minimal next-day residual effect.
Human pharmacokinetic data; comparative context.
Pharmacokinetics Metabolism Half-life comparison

Sleep Architecture Modulation in Humans

In a placebo-controlled EEG study of 7 healthy volunteers, doxefazepam at 10 mg significantly reduced intermediate awakenings and sleep phase shifts; doses of 20–40 mg increased total sleep duration and percent duration of phase 2 sleep while decreasing phase 1 sleep [1]. These quantifiable sleep architecture improvements support doxefazepam's utility as a sleep regulator.

Sleep Architecture
Placebo-controlled
10–40 mg reduced awakenings and phase shifts, increased stage 2 sleep vs placebo
Reported sleep-continuity modulation; supports EEG-derived sleep endpoint research.
Healthy volunteer study; placebo-controlled EEG protocol.
Sleep research EEG Hypnotic efficacy

Acute Oral Toxicity Profile

Toxicological evaluation of doxefazepam reported oral LD50 values greater than 2000 mg/kg in mice, rats, and dogs, with specific values of 2550 mg/kg in rats and >1500 mg/kg in mice orally [1]. These values define the compound's acute toxicity profile and can be directly compared to literature values for flurazepam and diazepam for risk assessment.

Acute Oral Toxicity
Supporting
Rat oral LD50: 2550 mg/kg; Mouse oral LD50 >1500 mg/kg; Dog >2000 mg/kg
Defined oral LD50 profile; supports handling safety and dose-ranging study design.
Standard acute toxicity testing; compared to flurazepam ~1250 mg/kg rat oral LD50.
Toxicology Safety pharmacology LD50

Active Metabolite of Flurazepam

Doxefazepam is itself the active N-1-hydroxyethyl-3-hydroxy metabolite of flurazepam [1]. Unlike flurazepam, which requires hepatic biotransformation to exert its hypnotic effect, doxefazepam bypasses this activation step, potentially reducing inter-individual variability in response.

Active Metabolite Identity
Class-level
Directly active N-1-hydroxyethyl-3-hydroxy metabolite of flurazepam; no prodrug conversion needed
Reduced metabolic variability in in vitro assays; consistent pharmacological stimulus.
Class-level inference from flurazepam metabolic pathway.
Drug metabolism Prodrug Active metabolite

Potency vs Diazepam in Animal Models

In animal models, doxefazepam's potency was estimated to be equivalent to diazepam [1]. Some sources suggest a 2- to 3-fold higher potency, but this is not consistently reported across primary literature. In a placebo-controlled human study, doxefazepam produced significant EEG modifications, confirming CNS activity comparable to diazepam [1].

Potency vs Diazepam
Cross-study
Approximately 1:1 potency ratio in animal models; EEG modifications comparable to diazepam
Similar potency to diazepam in animal research; PK profile provides differentiation.
Equivocal data; some sources suggest 2-3x higher potency inconsistently.
Benzodiazepine equivalence Potency Diazepam

Doxefazepam: Research and Industrial Applications


In Vivo Sedative-Hypnotic Screening

Researchers evaluating benzodiazepine hypnotics in rodent models should prioritize doxefazepam over flurazepam due to its 2- to 4-fold higher potency and 50% lower acute toxicity [1]. This combination allows for the use of lower doses to achieve equivalent sedation, minimizing confounding toxicity and improving animal welfare. The compound's oral LD50 of 2550 mg/kg in rats provides a defined safety margin for dose-ranging studies [2].

Sleep Architecture Studies in Clinical Research

For clinical sleep research, doxefazepam's quantified effects on sleep continuity—specifically the reduction in intermediate awakenings and increase in stage 2 sleep at 10–40 mg doses—make it a valuable tool for investigating insomnia phenotypes or testing novel hypnotic adjuvants [3]. Its short half-life (3–4 hours) minimizes carryover effects, enabling cleaner crossover study designs.

In Vitro GABA-A Receptor Pharmacology

In recombinant receptor assays or neuronal culture systems, doxefazepam offers a critical advantage over flurazepam: it is an active species that does not require metabolic activation [4]. This eliminates variability arising from differences in cellular metabolic capacity, ensuring consistent and reproducible pharmacological responses. Researchers investigating benzodiazepine structure-activity relationships can use doxefazepam as a direct active comparator.

Drug Metabolism and Interaction Studies

Given doxefazepam's unique status as an active metabolite of flurazepam, it serves as an essential reference compound for studies mapping the metabolic fate of flurazepam and related benzodiazepines. Its distinct pharmacokinetic profile (short t½, absence of long-lived active metabolites) provides a contrasting benchmark for evaluating the impact of CYP polymorphisms or enzyme induction on hypnotic drug exposure [5].

Application
Selection Property
Validation Focus
Sedative-hypnotic screening in rodent models
Reported higher potency and lower toxicity rank vs flurazepam
Dose-response and safety margin assessment
Sleep architecture research
Reported sleep-continuity modulation
EEG-derived endpoint evaluation and carryover-effect review
In vitro GABA-A receptor pharmacology
Active species; bypasses metabolic activation
Consistent pharmacological response independent of metabolic capacity
Metabolic pathway and drug interaction studies
Active metabolite reference for flurazepam
CYP polymorphism impact and metabolite profiling review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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